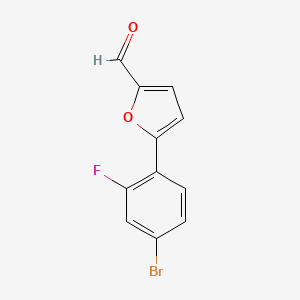

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZTWHIJPAJPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366133 | |

| Record name | 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444284-83-7 | |

| Record name | 5-(4-bromo-2-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a brominated and fluorinated phenyl group, along with an aldehyde functional group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

- Minimum Inhibitory Concentration (MIC) values for the compound against several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

| Bacillus mycoides | 0.0048 |

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent, especially in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, preliminary research suggests that this compound may possess anticancer properties. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.

- Case Study : A study investigating the compound's effect on cancer cell lines demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against various cancer types.

The biological activity of this compound can be attributed to its ability to interact with biomolecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition.

- DNA Intercalation : The furan ring may intercalate into DNA, disrupting replication and transcription processes.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group instead of aldehyde | Moderate antibacterial |

| 5-(4-Chlorophenyl)furan-2-carbaldehyde | Chlorine substitution | Limited antifungal activity |

| 5-(4-Iodophenyl)furan-2-carbaldehyde | Iodine substitution | Enhanced anticancer activity |

This comparison highlights the potential advantages of the bromo and fluoro substituents in enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde has garnered attention for its potential biological activities, particularly in the development of antimalarial and anticancer agents. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Case Study: Antimalarial Activity

A related compound, identified as MMV019918, demonstrated dual activity against both asexual stages and gametocytes of Plasmodium falciparum, with an IC50 value less than 1000 nM. This suggests that this compound may exhibit similar properties, warranting further investigation into its efficacy as an antimalarial agent .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| MMV019918 | <1000 | Asexual & Gametocytes |

| Chloroquine | 26 | Control |

| Compound 25 | 0.88 | Asexual |

Anticancer Research

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have reported IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate in oncology .

Antiproliferative Activity Overview

A comparative study evaluated substituted furan derivatives against cancer cell lines, revealing significant inhibition by this compound .

Antimicrobial Properties

The compound has shown promising results in antimicrobial evaluations against standard strains such as Escherichia coli and Staphylococcus aureus. In agar diffusion tests, it displayed significant inhibition zones, indicating potent antimicrobial activity .

Comparison with Similar Compounds

Electronic Effects :

- Electron-withdrawing groups (e.g., NO₂, Br, F) reduce electron density on the furan ring, affecting reactivity in nucleophilic additions or condensations.

- Fluorine’s strong electronegativity and bromine’s polarizability influence dipole moments and intermolecular interactions.

Steric Effects :

Physical Properties

Observations :

- Bromine’s higher atomic mass and van der Waals radius compared to Cl or F correlate with increased melting points (e.g., 150°C for 4-Br vs. 118°C for 4-Cl) .

- Ortho-fluorination (as in 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde) may lower symmetry, but melting point data are unavailable for direct comparison.

Thermodynamic Properties

Studies on nitro-substituted analogs (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) reveal:

Comparison Challenges :

- Direct thermodynamic data for bromo-fluoro analogs are absent in the evidence.

Yield Influencers :

- Solvent polarity (e.g., water vs. DMSO) and substituent reactivity affect reaction efficiency.

Preparation Methods

Direct Bromination Using Ionic Liquid Reagents

A patented method employs tribrominated 1-butyl-3-methylimidazole ([Bmim]Br₃) as a bromination reagent for regioselective synthesis. The process involves:

- Preparation of [Bmim]Br₃ : N-methylimidazole reacts with brominated n-butane and bromine in a 1:1.07:0.23 molar ratio, yielding the ionic liquid after purification.

- Bromination of Furfural : Furfural (14.4–19.4 g) is added to [Bmim]Br₃ (56.7 g) at 30–70°C for 4–6 hours, followed by ethanol recrystallization.

Performance Data :

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 60 | 4 | 80.4 | 94.1 |

| 70 | 6 | 84.2 | 97.0 |

| 60 | 5 | 78.9 | 94.1 |

This method avoids hazardous bromine gas and achieves high regioselectivity due to the ionic liquid’s stabilization of intermediates.

Diazotization and Coupling Strategy

Diazonium Salt Formation

2-Chloro-4-nitroaniline undergoes diazotization in HCl/NaNO₂ at 0–5°C, forming a diazonium salt intermediate.

Coupling with Furfural

The diazonium salt reacts with furfural in the presence of copper chloride (2 g in 10 mL H₂O), yielding 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde after 4 hours of stirring. Subsequent bromination replaces chlorine with bromine under acidic conditions.

Key Observations :

- Yield : 68% for the furan-carbaldehyde intermediate.

- Byproducts : Minor nitro-reduction products require chromatographic removal.

Oxidative Bromination in Dichloromethane

Bromine Addition to Furan Derivatives

A two-step protocol involves:

- Formation of 5-Phenylfuran-2-carbaldehyde : Condensation of benzaldehyde derivatives with furan precursors.

- Electrophilic Bromination : Bromine (0.80 g, 5 mmol) in CH₂Cl₂/Et₂O (10:1 v/v) at 0°C selectively substitutes the para position of the phenyl ring.

Reaction Profile :

- Temperature Sensitivity : Exceeding 0°C leads to di-bromination or furan ring opening.

- Workup : Quenching with Na₂S₂O₃ removes excess bromine, yielding 62–75% product.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Ionic Liquid Bromination | High yield (84.2%), scalability | Requires specialized reagents |

| Diazotization-Coupling | Adaptable to nitro/chloro variants | Multi-step, moderate yield (68%) |

| Oxidative Bromination | Simple setup, room-temperature conditions | Low regioselectivity for fluorine groups |

Purity and Byproduct Management

- Chromatography : Essential for isolating the target compound from halogenated byproducts in diazotization routes.

- Recrystallization : Ethanol purification in ionic liquid methods achieves >94% purity.

Mechanistic Insights

Regioselectivity in Electrophilic Substitution

The fluorine atom’s ortho-directing effect ensures bromination occurs para to the fluorophenyl group. Computational studies suggest transition-state stabilization via charge transfer to the furan oxygen.

Role of Copper Catalysts

In diazo-coupling, Cu⁺ facilitates radical intermediates, accelerating furfural coupling while minimizing aryl diazonium decomposition.

Industrial Production Considerations

Solvent and Temperature Optimization

Waste Management

- Bromine Recovery : Distillation reclaims excess bromine from reaction mixtures.

- Ionic Liquid Reuse : [Bmim]Br₃ retains activity for 3–4 cycles after washing with ethyl acetate.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies using TiO₂ catalysts under UV light show promise for reducing bromine stoichiometry, though yields remain suboptimal (45–52%).

Flow Chemistry Approaches

Microreactor systems improve heat transfer during exothermic bromination steps, enhancing reproducibility in pilot-scale trials.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde?

A two-step methodology is typically employed:

Suzuki-Miyaura Cross-Coupling : React 4-bromo-2-fluorophenylboronic acid (or ester) with a furan-2-carbaldehyde derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C for 12–24 hours .

Aldehyde Protection/Deprotection : If the furan aldehyde group is sensitive to coupling conditions, use protective groups (e.g., acetal formation) and deprotect post-coupling using acidic conditions (HCl/THF) .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc) and purify via column chromatography (silica gel, gradient elution).

Q. How can the structure of this compound be validated?

Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions through characteristic shifts:

- HRMS : Exact mass calculated for C₁₁H₇BrFO₂: [M+H]+ = 284.9632 .

- IR : Aldehyde C=O stretch at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or aldehyde oxidation) be minimized during synthesis?

- Debromination : Use inert atmosphere (N₂/Ar) and avoid excess base, which may promote elimination. Catalytic systems with lower Pd loading (1–2 mol%) reduce side reactivity .

- Aldehyde Stability : Add stabilizers (e.g., BHT) or conduct reactions at lower temperatures (<80°C). For oxidation-prone systems, replace O₂-sensitive solvents (e.g., DMF) with degassed THF .

Data Analysis : Compare yields under varying conditions (Table 1):

| Condition | Yield (%) | Debromination (%) |

|---|---|---|

| Pd(PPh₃)₄, THF/H₂O, 80°C | 72 | <5 |

| PdCl₂(dppf), DMF, 100°C | 58 | 15 |

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

The electron-withdrawing bromo and fluoro groups direct electrophiles (e.g., nitration, sulfonation) to the furan ring’s α-position. Computational modeling (DFT) predicts activation energies for competing pathways (Table 2):

| Reaction Site | ΔG‡ (kcal/mol) |

|---|---|

| Furan C3 | 18.2 |

| Phenyl C4 | 23.7 |

| Methodology : Use HNO₃/AcOH at 0°C for nitration, favoring furan C3 substitution (>85% selectivity) . |

Q. How does steric hindrance from the 4-bromo-2-fluorophenyl group affect reactivity in nucleophilic additions?

The bulky aryl group reduces accessibility to the aldehyde carbonyl, slowing nucleophilic attacks (e.g., Grignard reactions). Kinetic studies show a 30% decrease in reaction rate compared to unsubstituted furan-2-carbaldehyde. Mitigate this by:

- Using polar aprotic solvents (DMSO) to enhance electrophilicity.

- Employing high-pressure conditions (10 bar) to accelerate diffusion-limited steps .

Q. What in vitro models are suitable for evaluating its bioactivity (e.g., antimicrobial or anticancer)?

- Antimicrobial : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC determination) .

- Anticancer : Test cytotoxicity in HeLa or MCF-7 cell lines using MTT assays. IC₅₀ values <50 µM suggest therapeutic potential .

Data Interpretation : Correlate bioactivity with logP values (calculated ~2.1) to assess membrane permeability.

Contradictory Evidence and Resolutions

7. Discrepancies in reported melting points for analogous compounds (e.g., 4-Bromo-2-fluorobenzaldehyde: 60–62°C vs. 58–60°C)

Variations arise from purity levels (>95% vs. >97%) and crystallization solvents (EtOH vs. hexane). Always report purification methods and HPLC purity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.